molecular formula C20H24NO4.I B1174296 CYCLANOLINE IODIDE CAS No. 17472-51-4

CYCLANOLINE IODIDE

Cat. No.: B1174296
CAS No.: 17472-51-4
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Description

Cyclanoline Iodide (CAS No. 17472-51-4) is an industrially significant quaternary ammonium iodide compound, primarily utilized in pharmaceuticals, agrochemicals, and food additives . It is marketed with a purity of ≥99.0% and packaged in 25 kg drums, indicating its suitability for large-scale industrial applications. Despite its commercial availability, detailed physicochemical properties (e.g., melting point, solubility) and mechanistic studies remain underreported in publicly accessible literature.

Properties

CAS No.

17472-51-4

Molecular Formula

C20H24NO4.I

Synonyms

(7S-cis)-5,8,13,13a-Tetrahydro-2,9-dihydroxy-3,10-dimethoxy-7-methyl-6H-dibenzo[a,g]quinolizinium iodide

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclanoline iodide can be synthesized through the iodination of cyclanoline. The process typically involves the reaction of cyclanoline with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out under controlled conditions to ensure the selective formation of the iodide derivative.

Industrial Production Methods: In an industrial setting, this compound can be produced using large-scale iodination reactors. The process involves the continuous addition of iodine and the oxidizing agent to a solution of cyclanoline, followed by purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Cyclanoline iodide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form cyclanoline oxide using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to cyclanoline using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the iodide group is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Hydroxide ions, cyanide ions, amine groups, polar aprotic solvents.

Major Products Formed:

    Oxidation: Cyclanoline oxide.

    Reduction: Cyclanoline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclanoline iodide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of cyclanoline iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, this compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Dimethylsulphonium Iodide

It exhibits a melting point of 165°C and demonstrates exceptional antibacterial activity against Staphylococcus aureus, with inhibition zones observed in standardized assays at 37°C for 24 hours .

Key Differences :

  • Applications: While Cyclanoline Iodide is used broadly in pharmaceuticals and agrochemicals, Dimethylsulphonium Iodide is specifically highlighted for its antibiotic efficacy .

Organometal Halide Perovskites (e.g., CH₃NH₃PbI₃)

Structural and Functional Overview: Methylammonium lead iodide (CH₃NH₃PbI₃), a hybrid organic-inorganic perovskite, shares a quaternary ammonium component with this compound. However, its primary application lies in photovoltaics, achieving power conversion efficiencies of 3.8–10.9% in solar cells due to its strong visible-light absorption and charge transport properties .

Key Differences :

  • Applications: this compound is industry-focused, while CH₃NH₃PbI₃ is specialized in renewable energy technologies .
  • Stability: CH₃NH₃PbI₃ decomposes near 300°C, whereas this compound’s thermal stability is unreported .

Data Table: Comparative Analysis

Property This compound Dimethylsulphonium Iodide CH₃NH₃PbI₃ (Perovskite)
CAS No. 17472-51-4 Not reported 22905-54-2
Primary Application Pharmaceuticals Antibiotics Photovoltaics
Purity/Grade 99.0% (Industrial) Not specified High crystallinity
Melting Point Not available 165°C Decomposes at ~300°C
Key Activity Not reported Anti-Staphylococcus 3.8–10.9% solar efficiency

Research Findings and Gaps

  • This compound: Limited peer-reviewed studies exist on its synthesis, stability, or biological mechanisms. Industrial data emphasize its role as an API but lack mechanistic depth .
  • Perovskites : Extensive research validates their optoelectronic properties, though toxicity and environmental concerns (e.g., lead content) limit pharmaceutical crossover .

Q & A

Q. What are the standard experimental protocols for synthesizing and characterizing cyclanoline iodide?

this compound synthesis typically involves quaternization of cyclanoline with methyl iodide under controlled alkaline conditions. Characterization requires a combination of ¹H/¹³C NMR (to confirm quaternary ammonium structure), mass spectrometry (for molecular ion validation), and elemental analysis (to verify iodide counterion stoichiometry). For purity assessment, HPLC with UV-Vis detection (λ = 210–280 nm) is recommended, using a C18 column and acetonitrile/water mobile phase .

Q. How should researchers design controlled experiments to evaluate this compound’s stability under varying pH conditions?

Stability studies should employ accelerated degradation protocols (e.g., 40°C/75% RH for 6 months) with periodic sampling. Use pH-buffered solutions (pH 1–10) to simulate physiological and storage conditions. Monitor degradation via HPLC-MS to identify breakdown products and quantify remaining intact compound. Include positive controls (e.g., known labile analogs) and validate assays using ICH Q2(R1) guidelines .

Q. What are the best practices for conducting a literature review on this compound’s pharmacological mechanisms?

Prioritize systematic reviews and meta-analyses from databases like PubMed, SciFinder, and Web of Science. Use Boolean search terms: (this compound) AND (pharmacokinetics OR receptor binding OR toxicity). Filter for studies with in vitro/in vivo correlation (e.g., IC₅₀ values, dose-response curves) and cross-reference primary sources to avoid citation bias .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

Contradictions often arise from variability in cell culture conditions (e.g., serum concentration, passage number) or assay endpoints (e.g., MTT vs. ATP luminescence). Design a cross-validation study using standardized protocols (e.g., CLSI guidelines) and include internal controls (e.g., reference inhibitors). Apply multivariate analysis to isolate confounding variables like solvent toxicity or batch-dependent compound degradation .

Q. What methodological strategies are recommended for elucidating this compound’s binding kinetics with atypical targets (e.g., non-canonical GPCRs)?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD, ΔH). For dynamic kinetics, employ stopped-flow fluorescence or radioligand displacement assays with tritiated analogs. Validate findings using mutagenesis studies (e.g., alanine scanning of receptor domains) and molecular dynamics simulations (AMBER/CHARMM force fields) .

Q. How should researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

  • Core modifications : Synthesize analogs with substituents at the quaternary nitrogen or benzodioxole ring.
  • Assay panel : Test against primary (e.g., acetylcholinesterase) and off-target (e.g., hERG channel) endpoints.
  • Data analysis : Apply QSAR models (e.g., CoMFA, Random Forest) to correlate physicochemical properties (logP, polar surface area) with activity. Include dose-response redundancy (n ≥ 3 independent replicates) and validate predictive models with external test sets .

Data Analysis & Reproducibility

Q. What statistical approaches are critical for interpreting this compound’s dose-dependent effects in preclinical models?

Use nonlinear regression (e.g., sigmoidal dose-response in GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For heterogeneous data (e.g., outliers in toxicity studies), apply robust regression or Mann-Whitney U tests . Report 95% confidence intervals and effect sizes (Cohen’s d) to quantify biological significance .

Q. How can researchers address batch-to-batch variability in this compound synthesis?

Implement quality-by-design (QbD) principles:

  • Critical process parameters (CPPs) : Reaction temperature, stoichiometry of methyl iodide.
  • Process analytical technology (PAT) : In-line FTIR to monitor quaternization progress.
  • Multivariate analysis : PCA or PLS to correlate CPPs with purity/yield outcomes .

Ethical & Methodological Considerations

Q. What ethical frameworks apply to in vivo studies of this compound’s neurotoxicity?

Adhere to ARRIVE 2.0 guidelines for experimental design transparency. Obtain approval from institutional animal care committees (IACUC) and include humane endpoints (e.g., weight loss >20%). For translational relevance, justify species selection (e.g., rodent vs. zebrafish) and sample size (power analysis with α = 0.05, β = 0.2) .

Q. How can researchers ensure reproducibility when scaling up this compound synthesis for preclinical trials?

Document critical quality attributes (CQAs) such as particle size distribution (via laser diffraction) and crystallinity (PXRD). Use design of experiments (DoE) to optimize reaction parameters (e.g., Taguchi methods). Archive batches in controlled environments (-20°C, desiccated) and share raw data via repositories like Zenodo .

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